1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of γ-butyrolactone with methylamine, followed by the introduction of the phenylpiperazine group. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvents: Commonly used solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase.
Pathways Involved: Inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A simpler analog with a pyrrolidinone core.
4-Phenylpiperazine: Shares the phenylpiperazine moiety but lacks the pyrrolidinone ring.
This comprehensive overview highlights the significance of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one in scientific research and its potential applications
Properties
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYOFZTYBDJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.